Cas no 380391-66-2 ((E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile)

(E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(2-chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Z56783110
- (E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
- EN300-26611393
- 380391-66-2
-
- インチ: 1S/C23H17ClN4O4/c1-30-15-4-5-17-12(8-15)6-13(21(24)26-17)7-14(11-25)22-27-18-10-20(32-3)19(31-2)9-16(18)23(29)28-22/h4-10H,1-3H3,(H,27,28,29)/b14-7+
- InChIKey: WUHDEKBBWDWUTN-VGOFMYFVSA-N
- SMILES: ClC1=C(/C=C(\C#N)/C2=NC3C=C(C(=CC=3C(N2)=O)OC)OC)C=C2C=C(C=CC2=N1)OC
計算された属性
- 精确分子量: 448.0938327g/mol
- 同位素质量: 448.0938327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 32
- 回転可能化学結合数: 5
- 複雑さ: 824
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- XLogP3: 3.8
(E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26611393-0.05g |
3-(2-chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile |
380391-66-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile 関連文献
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(E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrileに関する追加情報
Chemical Profile of (E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile (CAS No. 380391-66-2)
The compound (E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile, identified by its CAS number 380391-66-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a conjugated system of quinoline and quinazoline scaffolds, has garnered attention due to its potential biological activity and structural complexity. The presence of multiple functional groups, including chloro and methoxy substituents, as well as an oxo group in the quinazoline ring, contributes to its unique chemical properties and reactivity.
In recent years, there has been a growing interest in heterocyclic compounds for their diverse pharmacological applications. Quinoline and quinazoline derivatives have been extensively studied for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound in question combines these two heterocyclic systems, creating a hybrid structure that may exhibit enhanced biological activity compared to individual components. This synergistic effect is particularly intriguing in the context of drug discovery, where multifunctional molecules are often preferred for their ability to target multiple pathways simultaneously.
The structural features of (E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile make it a promising candidate for further investigation. The conjugated double bond system in the propenenitrile moiety can influence electronic properties and interactions with biological targets. Additionally, the electron-withdrawing nature of the nitrile group may enhance binding affinity to certain enzymes or receptors. These characteristics are critical in the design of molecules that require precise interactions with biological systems.
Recent studies have highlighted the importance of quinoline derivatives in developing novel therapeutic agents. For instance, certain quinoline-based compounds have shown efficacy against resistant bacterial strains, making them valuable in combating antibiotic-resistant infections. Similarly, quinazoline derivatives have been explored for their potential in treating chronic diseases such as cancer and diabetes. The compound under discussion may leverage these known activities while introducing new mechanisms of action through its unique structural configuration.
The synthesis of (E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxyoqinazolin 2 yl)prop 2 enenitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions between appropriately substituted precursors followed by functional group transformations such as chlorination and methylation. The use of advanced synthetic techniques like palladium-catalyzed cross-coupling reactions can improve efficiency and selectivity during the synthesis process.
In terms of pharmacological evaluation, preliminary studies suggest that this compound may exhibit significant biological activity. In vitro assays have indicated potential effects on enzymes involved in inflammation and cell proliferation, which are relevant to conditions such as arthritis and cancer. Furthermore, the presence of methoxy groups may enhance solubility and bioavailability, making it more suitable for therapeutic applications compared to less soluble analogs.
The development of new drug candidates is a complex process that involves not only chemical synthesis but also rigorous testing for safety and efficacy. Preclinical studies are essential to assess toxicological profiles and pharmacokinetic properties before moving into human trials. The structural complexity of (E)-3-(2-Chloro 6 methoxyqinolin 3 yl) 2 (6 7 dimethoxy 4 oxoqinazolin 2 yl)prop 2 enenitrile necessitates thorough characterization using spectroscopic methods such as NMR spectroscopy and mass spectrometry to confirm molecular structure.
Advances in computational chemistry have also played a crucial role in understanding the behavior of complex molecules like this one. Molecular modeling techniques can predict binding interactions with biological targets at atomic resolution, providing insights into potential mechanisms of action. These predictions are valuable for guiding experimental design and optimizing lead compounds before they enter more costly phases of drug development.
The future prospects for this compound are promising given its unique structural features and potential biological activity. Further research is needed to fully elucidate its mechanism(s) of action as well as explore possible modifications that could enhance its therapeutic index. Collaborative efforts between synthetic chemists who design novel molecules with medicinal chemists who evaluate their biological properties will be essential in bringing this compound closer to clinical application.
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